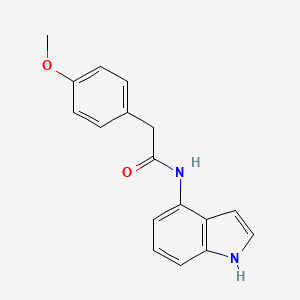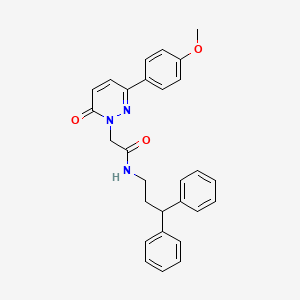![molecular formula C19H14ClN3O2 B11141834 N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11141834.png)
N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylimidazo[1,2-a]pyridine core, and a furan-2-carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminopyridine and a suitable aldehyde or ketone, the imidazo[1,2-a]pyridine core can be formed through a condensation reaction.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a halogenated precursor reacts with the imidazo[1,2-a]pyridine core.
Attachment of the Furan-2-carboxamide Moiety: This step involves the coupling of the furan-2-carboxamide group to the imidazo[1,2-a]pyridine core, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-imidazo[1,2-a]pyridine-3-yl]acetamide
- N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-yl]thiophene-2-carboxamide
- N-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-yl]furan-2-carboxamide
Uniqueness
N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the chlorophenyl group, the methylimidazo[1,2-a]pyridine core, and the furan-2-carboxamide moiety confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H14ClN3O2 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2/c1-12-4-2-10-23-17(12)21-16(13-6-8-14(20)9-7-13)18(23)22-19(24)15-5-3-11-25-15/h2-11H,1H3,(H,22,24) |
InChI Key |
QQOFGUWXTACSFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide](/img/structure/B11141765.png)

![[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11141785.png)

methanone](/img/structure/B11141794.png)
![2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone](/img/structure/B11141796.png)
![(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11141802.png)

![14-(4-chlorophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene](/img/structure/B11141809.png)
![2-(6,7-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11141810.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141814.png)
![N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11141816.png)
![5-[(3-Methoxypropyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B11141817.png)
![N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11141822.png)
